molecular formula C11H20O2 B14661925 3,6-Dimethylnon-4-yne-3,6-diol CAS No. 50614-77-2

3,6-Dimethylnon-4-yne-3,6-diol

Cat. No.: B14661925
CAS No.: 50614-77-2
M. Wt: 184.27 g/mol
InChI Key: CWZYHKSAMCXVIS-UHFFFAOYSA-N
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Description

3,6-Dimethylnon-4-yne-3,6-diol is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by the presence of two methyl groups and a triple bond within a nine-carbon chain, along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylnon-4-yne-3,6-diol typically involves the reaction of methylpentynol with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups, followed by the addition of methyl groups through a methylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylnon-4-yne-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3,6-Dimethylnon-4-yne-3,6-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dimethylnon-4-yne-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

    3,6-Diethyloct-4-yne-3,6-diol: Similar structure with ethyl groups instead of methyl groups.

    3,6-Dimethyl-4-octyne-3,6-diol: Similar structure with a shorter carbon chain.

Uniqueness

3,6-Dimethylnon-4-yne-3,6-diol is unique due to its specific arrangement of methyl groups and the presence of a triple bond within a nine-carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

50614-77-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,6-dimethylnon-4-yne-3,6-diol

InChI

InChI=1S/C11H20O2/c1-5-7-11(4,13)9-8-10(3,12)6-2/h12-13H,5-7H2,1-4H3

InChI Key

CWZYHKSAMCXVIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#CC(C)(CC)O)O

Origin of Product

United States

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